molecular formula C13H20N2O4 B8398039 Ethyl 2,4-dioxo-1-(piperidin-1-yl)piperidine-3-carboxylate

Ethyl 2,4-dioxo-1-(piperidin-1-yl)piperidine-3-carboxylate

Cat. No.: B8398039
M. Wt: 268.31 g/mol
InChI Key: MNPCRMSKGYOOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4-dioxo-1,1’-bipiperidine-3-carboxylate is a chemical compound with a complex structure that includes two piperidine rings and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dioxo-1,1’-bipiperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Ethyl 2,4-dioxo-1,1’-bipiperidine-3-carboxylate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-1,1’-bipiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2,4-dioxo-1,1’-bipiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dioxo-1,1’-bipiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-1-piperidinecarboxylate
  • Ethyl 2-oxo-3-piperidinecarboxylate
  • Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl 2,4-dioxo-1-piperidin-1-ylpiperidine-3-carboxylate

InChI

InChI=1S/C13H20N2O4/c1-2-19-13(18)11-10(16)6-9-15(12(11)17)14-7-4-3-5-8-14/h11H,2-9H2,1H3

InChI Key

MNPCRMSKGYOOSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CCN(C1=O)N2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl N-(3-ethoxy-3-oxopropanoyl)-N-(1-piperidinyl)-β-alaninate (43 g, 143 mmol) in a mixture of THF (2.26 L) and DMF (1.00 L) was added Cs2CO3 (140 g, 430 mmol). The resulting mixture was heated at reflux (77° C.) for 48 h. The cooled reaction was filtered, and the filtrate was evaporated. The filtrate residue and filtered solid were combined and purified by flash chromatography using 7:3 CH2Cl2/MeOH as eluant, to give 11.36 g of partially pure title material. LC-MS m/z 269.19 (MH+), retention time 2.20 min (method 2).
Name
methyl N-(3-ethoxy-3-oxopropanoyl)-N-(1-piperidinyl)-β-alaninate
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
2.26 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
140 g
Type
reactant
Reaction Step Two

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